2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid
Overview
Description
2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core substituted with a 3-chlorophenyl group and a carboxylic acid group at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole core. The carboxylation of the benzimidazole ring can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzimidazole-5-carboxylic acid: Lacks the chlorine substituent, which may affect its biological activity.
2-(4-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid: Similar structure but with the chlorine substituent at the 4-position, potentially altering its reactivity and interactions.
2-(3-Bromophenyl)-1H-benzimidazole-5-carboxylic acid: Contains a bromine substituent instead of chlorine, which may influence its chemical properties and biological effects.
Uniqueness
The presence of the 3-chlorophenyl group in 2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid imparts unique chemical and biological properties. This substitution can enhance its reactivity in certain chemical reactions and may improve its binding affinity to specific biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3H-benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-3-1-2-8(6-10)13-16-11-5-4-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXJACFXYBTVAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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